Cas no 2229587-71-5 (5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one)

5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 2229587-71-5
- EN300-1763410
- 5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one
- 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one
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- インチ: 1S/C11H13NO3/c1-7-8(4-3-5-9(7)14-2)10-6-12-11(13)15-10/h3-5,10H,6H2,1-2H3,(H,12,13)
- InChIKey: HQGUCESLLLUGBL-UHFFFAOYSA-N
- SMILES: O1C(NCC1C1C=CC=C(C=1C)OC)=O
計算された属性
- 精确分子量: 207.08954328g/mol
- 同位素质量: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 47.6Ų
5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763410-5.0g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1763410-0.1g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.1g |
$993.0 | 2023-06-03 | ||
Enamine | EN300-1763410-2.5g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 2.5g |
$2211.0 | 2023-06-03 | ||
Enamine | EN300-1763410-1.0g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1763410-0.05g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.05g |
$948.0 | 2023-06-03 | ||
Enamine | EN300-1763410-0.25g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.25g |
$1038.0 | 2023-06-03 | ||
Enamine | EN300-1763410-0.5g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 0.5g |
$1084.0 | 2023-06-03 | ||
Enamine | EN300-1763410-10.0g |
5-(3-methoxy-2-methylphenyl)-1,3-oxazolidin-2-one |
2229587-71-5 | 10g |
$4852.0 | 2023-06-03 |
5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-oneに関する追加情報
Introduction to 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 2229587-71-5)
5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic compound belongs to the oxazolidinone class, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The molecular structure of 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one incorporates a phenyl ring substituted with both a methoxy and a methyl group, enhancing its potential for interactions with biological targets. The oxazolidinone core is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug design.
The chemical formula of this compound can be represented as C₁₁H₁₃NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the 1,3-oxazolidin-2-one moiety imparts specific reactivity and binding properties, which are leveraged in the development of bioactive molecules. This compound has been studied extensively for its pharmacological potential, particularly in the context of antimicrobial and anti-inflammatory applications.
Recent advancements in computational chemistry have enabled more precise modeling of 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one, allowing researchers to predict its behavior in biological systems with greater accuracy. Studies have demonstrated that the 3-Methoxy-2-methylphenyl substituent plays a crucial role in modulating the compound's affinity for target proteins. This region is particularly important for optimizing binding interactions, which is a key consideration in drug discovery.
In the context of medicinal chemistry, oxazolidinones are valued for their ability to inhibit enzymes and receptors involved in various disease pathways. The structural flexibility of 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one allows for modifications that can enhance its pharmacokinetic properties. For instance, the methoxy group can be positioned to interact favorably with hydrophilic pockets in target proteins, while the phenyl ring provides hydrophobic interactions necessary for stable binding.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Researchers have explored derivatives of 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one to improve solubility and bioavailability. These modifications often involve altering the substitution patterns on the phenyl ring or introducing additional functional groups that enhance metabolic stability.
The synthesis of 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions that construct the oxazolidinone core followed by functionalization at the phenyl ring positions. Advanced synthetic methodologies have been developed to streamline this process, reducing both cost and environmental impact. Techniques such as transition-metal catalysis and flow chemistry have enabled more efficient production scales.
From a biological perspective, the 1,3-oxazolidin-2-one scaffold has been associated with compounds that exhibit broad-spectrum activity against pathogens. This makes 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one a promising candidate for developing novel therapeutic agents. Preliminary studies have shown that it can interfere with essential bacterial processes without significant toxicity to host cells.
The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like 5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one. By analyzing large datasets of chemical structures and biological responses, computational models can predict which modifications will yield compounds with enhanced efficacy and reduced side effects. This approach has already led to several breakthroughs in optimizing drug candidates for clinical trials.
In conclusion,5-(3-Methoxy-2-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 2229587-71) represents a significant advancement in pharmaceutical research due to its unique structural features and pharmacological potential. Its development underscores the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists in harnessing natural product-inspired scaffolds for therapeutic applications.
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